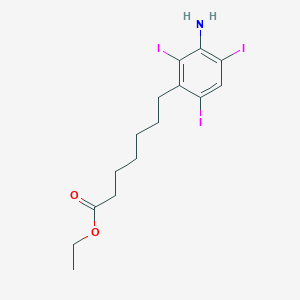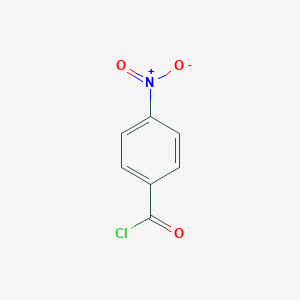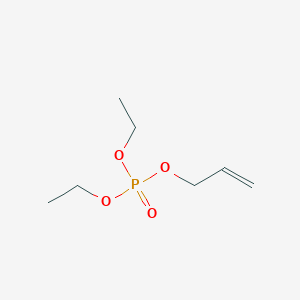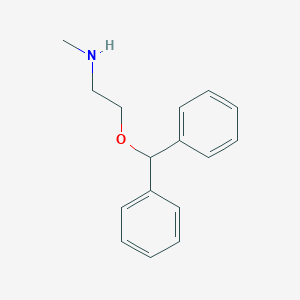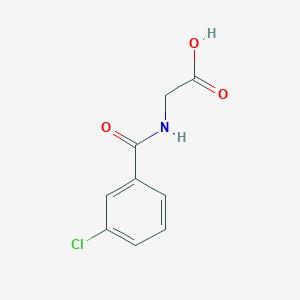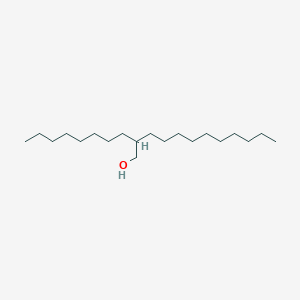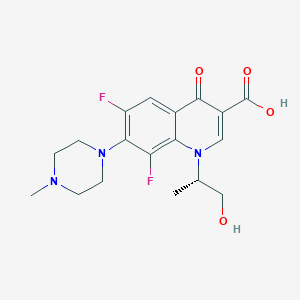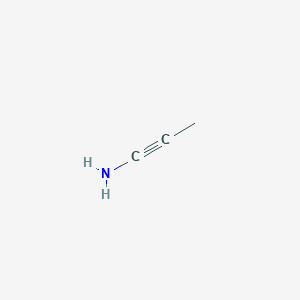
丙炔胺
概述
描述
Propargylamine is an organic compound with the formula HC≡CCH2NH2. It is a colorless, odorless liquid that is used as a precursor to other compounds . Propargyl amines are produced by reactions of amines with propargyl halides .
Molecular Structure Analysis
The molecular formula of Propargylamine is C3H5N . The structure of Propargylamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Propargylamine molecule contains a total of 8 bonds. There are 3 non-H bonds, 1 multiple bond, 1 triple bond, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide. A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .Physical And Chemical Properties Analysis
Propargylamine is a colorless, odorless liquid with a density of 0.867 g/cm3 . It has a boiling point of 83 °C (181 °F; 356 K) . The molar mass of Propargylamine is 55.080 g·mol−1 .科学研究应用
Solvent-Free Synthesis of Propargylamines
Scientific Field
Summary of Application
Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it mentions A3 and KA2 coupling reactions as part of the synthesis process .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the source. However, it is mentioned that propargylamines have a wide range of applications in the pharmaceutical field .
Synthesis of Diverse Heterocycles
Summary of Application
The low cost, easy availability, and versatility of propargylamines make it a perfect building block for the synthesis of diverse heterocycles like 2-oxazolidinones, thiazolidine-2-thione, and imidazole-2-ones .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that propargylamines are used for the synthesis of biologically active compounds .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the source. However, it is mentioned that propargylamines are used for the synthesis of biologically active compounds .
Synthesis of Pharmaceutically Important Heterocycles
Scientific Field
Summary of Application
Pharmaceutically and synthetically important heterocycles like imidazole and imidazolines can also be synthesized from propargylamines .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that propargylamines are used as an intermediate for synthesizing polyfunctional aminoderivatives .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the source. However, it is mentioned that synthetically important molecules such as pyrroles, quinolines are also generated from propargylamines .
Production of Organic Scaffolds
Summary of Application
Propargylamines are valuable synthetic precursors for the production of various organic scaffolds .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that propargylamines are used as synthetic precursors .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the source. However, it is mentioned that propargylamines are used for the production of various organic scaffolds .
Synthesis of Pharmaceuticals and Natural Products
Summary of Application
Propargylamines are used in the synthesis of pharmaceuticals and natural products .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that propargylamines are used in the synthesis of pharmaceuticals and natural products .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the source. However, it is mentioned that propargylamines are used in the synthesis of pharmaceuticals and natural products .
Treatment of Neurodegenerative Disorders
Scientific Field
Summary of Application
Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that propargylamines are used in the treatment of neurodegenerative disorders .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the source. However, it is mentioned that propargylamines are used in the treatment of neurodegenerative disorders .
Green Synthesis of Propargylamines
Scientific Field
Results or Outcomes
Synthesis of Polyfunctional Aminoderivatives
Summary of Application
Propargylamines are also used as an intermediate for synthesizing polyfunctional aminoderivatives .
Results or Outcomes
Synthesis of Quinolines
Summary of Application
Synthetically important molecules such as quinolines are also generated from propargylamines .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that propargylamines are used for the synthesis of quinolines .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the source. However, it is mentioned that propargylamines are used for the synthesis of quinolines .
安全和危害
未来方向
Propargylamines are important classes of organic scaffolds and have significant importance as intermediates for the synthesis of multifunctional amino derivatives, natural products, as well as biologically active compounds . The scientific community is focusing on developing greener reaction methodologies and designing new organic molecules .
属性
IUPAC Name |
prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKANAVGODYYCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862951 | |
| Record name | 2-Propyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylamine | |
CAS RN |
2450-71-7 | |
| Record name | Propargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2450-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propyn-1-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

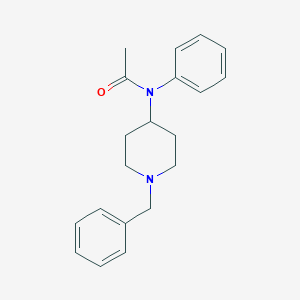
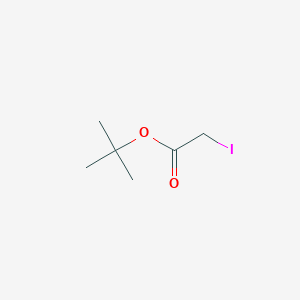
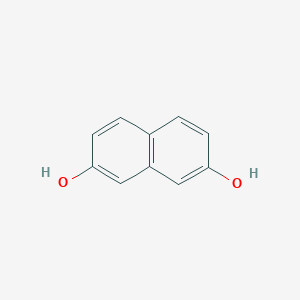
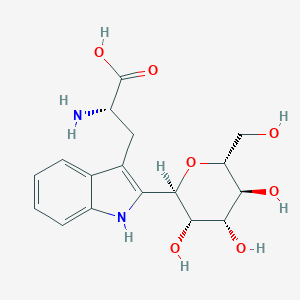
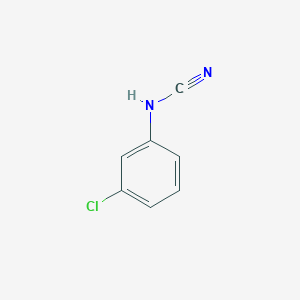
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)
